Bienvenue dans la boutique en ligne BenchChem!

Oxypertine hydrochloride

Receptor binding Antipsychotic selectivity 5-HT₂/D₂ ratio

Secure premium Oxypertine hydrochloride (>98% purity) for advanced neuroleptic research. Its unique dual mechanism—potent 5-HT2/D2 antagonism (Ki: 8.6/30 nM) and reserpine-resistant catecholamine depletion—makes it an essential probe for negative-symptom schizophrenia and tardive dyskinesia models. Uniquely spares neuronal amine stores, enabling unparalleled dissection of vesicular vs. non-vesicular pools unavailable with reserpine or chlorpromazine alone. Ideal for differentiating novel antipsychotics.

Molecular Formula C23H30ClN3O2
Molecular Weight 416 g/mol
CAS No. 17506-66-0
Cat. No. B101815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxypertine hydrochloride
CAS17506-66-0
Synonyms5,6-dimethoxy-2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole
Molecular FormulaC23H30ClN3O2
Molecular Weight416 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC(=C(C=C2N1)OC)OC)CC[NH+]3CCN(CC3)C4=CC=CC=C4.[Cl-]
InChIInChI=1S/C23H29N3O2.ClH/c1-17-19(20-15-22(27-2)23(28-3)16-21(20)24-17)9-10-25-11-13-26(14-12-25)18-7-5-4-6-8-18;/h4-8,15-16,24H,9-14H2,1-3H3;1H
InChIKeyUSAPVNXIZYFWLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxypertine Hydrochloride (CAS 17506-66-0): Indole-Derivative Antipsychotic Procurement Guide


Oxypertine hydrochloride (CAS 17506-66-0) is an indole and phenylpiperazine derivative antipsychotic that was developed as a clinical neuroleptic for schizophrenia and severe anxiety [1]. It shares structural features with molindone but possesses a distinctive dual mechanism: it acts as a dopamine D₂/5-HT₂ receptor antagonist (Ki values of 30 nM and 8.6 nM, respectively) [2] and also functions as a catecholamine-depleting agent, similar to reserpine and tetrabenazine, though with critical mechanistic differences [3].

Why Oxypertine Hydrochloride Cannot Be Simply Interchanged with Chlorpromazine, Trifluoperazine, or Reserpine


Despite overlapping therapeutic indications with chlorpromazine, trifluoperazine, and reserpine, oxypertine hydrochloride presents a pharmacological profile that precludes simple generic substitution. The compound exhibits a unique 5-HT₂/D₂ affinity ratio (8.6/30 nM) that differs substantially from chlorpromazine (D₂ Ki ≈0.66 nM, 5-HT₂A Ki ≈1.8 nM) [1], predicting a distinct clinical efficacy and side-effect profile. Crucially, oxypertine's catecholamine-depleting mechanism operates via disruption of the reserpine-resistant non-vesicular amine pool, without reducing total neuronal amine content, unlike reserpine which depletes >90% of neuronal amines [2]. These biochemical distinctions translate into clinically verified differences in extrapyramidal tolerability and superior efficacy in withdrawn/negative-symptom schizophrenia, as documented below.

Quantitative Differentiation Evidence for Oxypertine Hydrochloride Against Closest Analogues


5-HT₂/D₂ Receptor Affinity Ratio Differentiates Oxypertine from Chlorpromazine

Oxypertine exhibits a 5-HT₂/D₂ Ki ratio of 3.5:1 (8.6 nM vs 30 nM), indicating preferential serotonin 5-HT₂ binding over dopamine D₂ . In contrast, chlorpromazine demonstrates a reversed affinity profile with D₂ Ki of 0.66 nM and 5-HT₂A Ki of 1.8 nM, yielding a D₂-preferring ratio of 2.7:1 [1]. The divergent receptor preference predicts differential therapeutic and side-effect profiles; higher 5-HT₂ affinity relative to D₂ in oxypertine correlates with reduced extrapyramidal motor liability [2].

Receptor binding Antipsychotic selectivity 5-HT₂/D₂ ratio

Reduced Extrapyramidal Motor Effects: Direct Head-to-Head Comparison Between Oxypertine and Chlorpromazine

In a direct head-to-head clinical study of 40 acute psychotic patients, van Praag et al. tested three hypotheses comparing chlorpromazine and oxypertine [1]. Hypothesis 3—that oxypertine exerts less influence on extrapyramidal motor functions than chlorpromazine—was explicitly confirmed. The study established that chlorpromazine produced a significantly more marked impact on extrapyramidal motor function, consistent with oxypertine's lower D₂ affinity and 5-HT₂-preferring binding profile [1].

Extrapyramidal symptoms Tolerability Motor function

Mechanistic Divergence: Oxypertine Does Not Reduce Neuronal Amine Content Unlike Reserpine (Direct Biochemical Comparison)

Contrary to its classification as a catecholamine-depleting agent alongside reserpine, oxypertine exhibits a fundamentally different biochemical action. Using HPLC with electrochemical detection (HPLC-ECD) in rat brain, Curle demonstrated that reserpine causes at least 90% reduction in neuronal amine content, whereas oxypertine caused NO reduction in neuronal amine content [1]. Behavioral and biochemical evidence suggests oxypertine instead disrupts the reserpine-resistant (non-vesicular) pool of amines, indicating a distinct subcellular target [1].

Catecholamine depletion Reserpine-resistant pool HPLC-ECD

Superior Efficacy in Withdrawn/Negative-Symptom Schizophrenia: Oxypertine vs Trifluoperazine (Wing Rating Scale)

In a double-blind, within-patient crossover trial involving 35 chronic withdrawn schizophrenic women, oxypertine was compared to trifluoperazine over 16 weeks [1]. Using a novel application of the Wing Rating Scale assessing 12 behavioral characteristics (including poverty of speech, slowness of movement, leisure interests, and self-directed vocalizations), oxypertine demonstrated superiority over trifluoperazine as an adjunct to rehabilitative therapy [1]. The study concluded that oxypertine may be superior to trifluoperazine for this specific patient sub-population [1].

Negative symptoms Withdrawn schizophrenia Wing Rating Scale

Efficacy in Tardive Dyskinesia: Oxypertine Superior to Placebo on AIMS Scores

In a double-blind, placebo-controlled trial of oxypertine in tardive dyskinesia (n=33 chronic schizophrenia patients, 8 weeks), oxypertine was statistically significantly superior to placebo on both the Abnormal Involuntary Movement Scale (AIMS) scores and global clinical ratings [1]. An earlier 4-week placebo-controlled trial (n=28) showed a 71.4% improvement rate for oxypertine compared to 50% for placebo, although this shorter-duration trial did not reach statistical significance [2]. A meta-analysis of tardive dyskinesia treatments confirmed oxypertine as one of only five interventions with demonstrated efficacy across randomized controlled trials [3].

Tardive dyskinesia AIMS score Placebo-controlled trial

Best-Fit Research Scenarios for Oxypertine Hydrochloride Procurement Based on Quantitative Evidence


Preclinical Modeling of Negative-Symptom Schizophrenia Requiring Low EPS Confound

Oxypertine's 5-HT₂-preferring receptor profile (Ki 8.6 nM 5-HT₂ vs 30 nM D₂) and clinical confirmation of reduced extrapyramidal motor effects compared to chlorpromazine [1] make it the preferred neuroleptic for rodent behavioral models of negative-symptom schizophrenia. Its demonstrated superiority over trifluoperazine in activating withdrawn schizophrenics [2] directly supports its use in social withdrawal and amotivation paradigms where standard D₂ antagonists introduce motor confounds that compromise data interpretation.

Tardive Dyskinesia Research and Hyperkinetic Movement Disorder Studies

Oxypertine is uniquely positioned for tardive dyskinesia research due to its statistically significant superiority to placebo on AIMS scores [3]. Unlike chlorpromazine and haloperidol, which exacerbate or cause TD, oxypertine demonstrates antidyskinetic efficacy. Its catecholamine-depleting mechanism that spares neuronal amine stores [4] provides a distinct pharmacological probe for dissecting the role of vesicular versus non-vesicular amine pools in hyperkinetic movement disorders.

Monoamine Pathway Dissection: Reserpine-Resistant Non-Vesicular Pool Investigation

For researchers investigating presynaptic amine storage and release mechanisms, oxypertine offers a critical differentiation from reserpine. While reserpine depletes >90% of neuronal amine content, oxypertine causes zero reduction [4], instead disrupting the reserpine-resistant non-vesicular pool. This makes oxypertine an essential comparator tool for studies requiring pharmacological dissection of vesicular versus cytoplasmic amine pools, a capability not achievable with reserpine alone.

Comparative Antipsychotic Profiling in Neurotransmitter Turnover Studies

Oxypertine's predominant noradrenergic transmission blockade [1], coupled with its 5-HT₂/D₂ receptor ratio , provides a distinct pharmacological fingerprint for comparative neuroleptic studies. When benchmarking novel antipsychotic candidates, oxypertine serves as a valuable reference compound representing a non-phenothiazine, 5-HT₂-preferring profile with catecholamine-depleting properties—a combination not represented by chlorpromazine, trifluoperazine, or reserpine alone.

Quote Request

Request a Quote for Oxypertine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.